Glucosylsphingosine

Enzymology Lysosomal Storage Disorders Substrate Kinetics

Glucosylsphingosine (Lyso-Gb1, glucopsychosine) is the deacylated lysolipid derivative of glucosylceramide and the definitive, disease-specific biomarker for Gaucher disease diagnosis and therapeutic monitoring. It offers 100% diagnostic sensitivity and specificity at a 12 ng/mL cutoff, surpassing traditional markers. This analytical standard (≥98% purity) is essential for accurate LC-MS/MS quantification in plasma, DBS, and CSF, enabling robust assay validation, clinical trial sample analysis, and CNS target engagement studies.

Molecular Formula C24H47NO7
Molecular Weight 461.6 g/mol
CAS No. 52050-17-6
Cat. No. B128621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosylsphingosine
CAS52050-17-6
SynonymsGlucosylsphingosine;  2-Amino-3-hydroxy-4-octadecenyl β-D-Glucopyranoside;  (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl β-D-Glucopyranoside
Molecular FormulaC24H47NO7
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
InChIInChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1
InChIKeyHHJTWTPUPVQKNA-JIAPQYILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePhysical solid

Glucosylsphingosine (CAS 52050-17-6): Core Properties and Biochemical Identity for Procurement Assessment


Glucosylsphingosine (lyso-Gb1, glucopsychosine) is a deacetylated lysolipid derivative of glucosylceramide, belonging to the class of glycosphingolipids . With molecular formula C24H47NO7 and molecular weight 461.6 Da , it is a strong basic compound soluble in ethanol and methanol [1]. This compound functions as a non-competitive inhibitor of glucocerebrosidase (Ki = 30 μM) and accumulates pathologically in Gaucher disease due to acid β-glucosidase deficiency [2].

Why Generic Glucosylsphingosine Cannot Be Replaced with Glucosylceramide or Galactosylsphingosine


Substituting glucosylsphingosine with its N-acylated precursor glucosylceramide (GlcCer) or its epimer galactosylsphingosine (psychosine) is scientifically invalid. Glucosylsphingosine and glucosylceramide modulate calcium mobilization via distinct mechanisms: GlcCer augments agonist-stimulated Ca2+ release via ryanodine receptors (RyaRs), while glucosylsphingosine directly stimulates Ca2+ release through a different pathway [1]. Enzymatically, the two substrates exhibit differential responses to detergents (Triton X-100 stimulates glucosylceramidase but strongly inhibits psychosine hydrolysis) and activators (taurocholate activates glucosylceramidase >10-fold versus only ~30% for psychosine hydrolysis), indicating distinct catalytic site interactions despite sharing the same enzyme [2]. Furthermore, glucosylsphingosine and its isomer galactosylsphingosine require specialized chromatographic separation (BEH amide column) for independent quantification [3]. These functional, enzymatic, and analytical distinctions preclude generic substitution.

Quantitative Differentiation Evidence for Glucosylsphingosine (CAS 52050-17-6) Against Closest Analogs


Enzymatic Hydrolysis: Vmax Difference Between Glucosylsphingosine and Glucosylceramide

In direct head-to-head enzymatic assays, glucosylceramide is hydrolyzed 100-fold more efficiently than glucosylsphingosine by the same enzyme preparation [1]. This dramatic Vmax differential demonstrates that glucosylsphingosine is a far poorer substrate, consistent with its pathological accumulation in Gaucher disease. The two substrates also display differential detergent sensitivity: Triton X-100 stimulates glucosylceramidase activity but strongly inhibits psychosine (glucosylsphingosine) hydrolysis, while taurocholate activates glucosylceramidase more than 10-fold versus only approximately 30% activation for psychosine hydrolysis [1].

Enzymology Lysosomal Storage Disorders Substrate Kinetics

Plasma Concentration in Gaucher Disease: Glucosylsphingosine Elevation Relative to Healthy Baseline

In a clinical cohort study, plasma glucosylsphingosine was markedly elevated in symptomatic type 1 Gaucher patients compared to healthy controls [1]. The median concentration in patients was 230.7 nM, representing an approximately 177-fold increase over the normal median of 1.3 nM. This elevation is disease-specific and correlates with established Gaucher cell markers chitotriosidase (ρ = 0.66) and CCL18 (ρ = 0.40) [1].

Clinical Biomarker Gaucher Disease Mass Spectrometry

Biomarker Reliability: Glucosylsphingosine vs. Chitotriosidase in Gaucher Disease Monitoring

Systematic review evidence demonstrates that glucosylsphingosine (lyso-Gb1) is a more reliable biomarker than chitotriosidase for Gaucher disease monitoring [1]. While chitotriosidase has been used for over 20 years to assess GD severity, it lacks specificity in GD patients and is elevated in other lysosomal storage disorders [1]. In contrast, lyso-Gb1 is characterized by high sensitivity and specificity for GD, with levels that reflect substrate accumulation and therapeutic response more reliably than either chitotriosidase or CCL18 [2].

Disease Monitoring Biomarker Validation Enzyme Replacement Therapy

Chromatographic Separation Requirement: Glucosylsphingosine Distinct from Galactosylsphingosine (Psychosine)

Glucosylsphingosine (lyso-GL1) requires specific chromatographic separation from its isomer galactosylsphingosine (psychosine) for accurate quantification, as the two compounds cannot be distinguished by mass alone [1]. Validated LC-MS/MS methods utilize a BEH amide column (2.1 mm x 100 mm, 1.7 μm particle size) to resolve these isomers, with D5-glucosylsphingosine employed as an internal standard . This analytical requirement underscores that glucosylsphingosine is not interchangeable with its galactosyl epimer in quantitative bioanalytical workflows.

Analytical Chemistry LC-MS/MS Isomer Separation

Enzyme Inhibition Potency: Glucosylsphingosine as Non-Competitive Glucocerebrosidase Inhibitor

Glucosylsphingosine acts as a non-competitive inhibitor of glucocerebrosidase with a Ki value of 30 μM . In contrast, psychosine (galactosylsphingosine) acts as a potent non-competitive inhibitor of the same enzyme with a Ki value of 1.8 × 10^-5 M (18 μM) [1]. While both compounds inhibit the enzyme, their distinct Ki values and the differential regulatory effects on enzyme activity (e.g., detergent and phospholipid sensitivity) support the conclusion that these isomeric lysosphingolipids engage the enzyme's catalytic machinery via non-identical binding interactions.

Enzyme Inhibition Drug Discovery Neurodegeneration

Calcium Mobilization: Differential Receptor Pathway Engagement vs. Glucosylceramide

Glucosylceramide and glucosylsphingosine modulate calcium mobilization from brain microsomes via distinct mechanisms [1]. Glucosylceramide had no direct effect on Ca2+ release but augmented agonist-stimulated Ca2+ release via ryanodine receptors (RyaRs), without affecting inositol 1,4,5-trisphosphate receptors. In contrast, glucosylsphingosine directly stimulated Ca2+ release, but unlike its galactosyl analog psychosine, it did not mediate this release via the RyaR [1]. Other sphingolipids tested (galactosylceramide, lactosylceramide, ceramide, sphingomyelin, sphingosine 1-phosphate, sphinganine 1-phosphate, sphingosylphosphorylcholine) had no effect on Ca2+ mobilization under identical conditions.

Cell Signaling Calcium Homeostasis Neuronopathic Gaucher

Validated Application Scenarios for Glucosylsphingosine (CAS 52050-17-6) in Research and Clinical Analysis


Quantitative LC-MS/MS Biomarker Assays for Gaucher Disease Diagnosis and Monitoring

Glucosylsphingosine is the preferred analyte for developing and validating LC-MS/MS assays intended for Gaucher disease diagnosis and therapeutic monitoring. Its plasma concentration is elevated approximately 177-fold in Gaucher patients (median 230.7 nM) relative to healthy controls (median 1.3 nM) [1], providing a robust dynamic range for quantification. Validated methods using D5- or 13C6-labeled glucosylsphingosine as internal standards and BEH amide column chromatography achieve sensitive and specific detection while resolving the compound from its isomer galactosylsphingosine [2]. This analytical specificity supports clinical assay development and newborn screening applications [3].

Enzyme Kinetics and Inhibition Studies Targeting Glucocerebrosidase

Glucosylsphingosine is the appropriate substrate and inhibitor for in vitro enzymology studies of glucocerebrosidase (GCase) dysfunction relevant to Gaucher disease. It exhibits a 100-fold lower Vmax than glucosylceramide and serves as a non-competitive inhibitor with Ki = 30 μM [1]. Its enzymatic hydrolysis displays differential sensitivity to detergents (Triton X-100 inhibition vs. stimulation of glucosylceramidase) and activators (taurocholate activates glucosylceramidase >10-fold vs. only ~30% for psychosine hydrolysis) [1]. These distinct kinetic properties make glucosylsphingosine essential for studies examining substrate-specific catalytic mechanisms and for screening small-molecule chaperones or enzyme activators.

Calcium Signaling and Neuronal Toxicity Research in Neuronopathic Gaucher Models

Glucosylsphingosine is required for investigating calcium dysregulation in neuronopathic Gaucher disease models. It directly stimulates Ca2+ release from brain microsomes via a ryanodine receptor-independent mechanism, whereas glucosylceramide augments agonist-stimulated Ca2+ release via RyaRs [1]. Other sphingolipids tested under identical conditions showed no effect on calcium mobilization [1]. This compound-specific activity supports its use in neuronal cell culture models for assessing calcium homeostasis disruption, neurotoxicity pathways, and evaluating therapeutic interventions targeting lysosphingolipid-mediated neuronal damage.

Biomarker Correlation Studies for Disease Burden and Therapeutic Response

Glucosylsphingosine is the preferred analyte for longitudinal studies correlating biomarker levels with Gaucher disease burden and enzyme replacement therapy (ERT) response. Plasma glucosylsphingosine levels correlate with established Gaucher cell markers chitotriosidase (ρ = 0.66) and CCL18 (ρ = 0.40) and decrease following ERT administration [1]. Unlike chitotriosidase, which lacks specificity and is elevated in other lysosomal storage disorders, glucosylsphingosine provides disease-specific monitoring capability [2]. This supports its use in clinical research protocols evaluating treatment efficacy and in studies investigating the relationship between biomarker levels and clinical manifestations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucosylsphingosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.